molecular formula C24H14N4O8 B5248461 N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide)

N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide)

Cat. No.: B5248461
M. Wt: 486.4 g/mol
InChI Key: GQQXDNILBJAZRK-UHFFFAOYSA-N
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Description

N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core with two hydroxybenzamide groups attached, making it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of pyromellitic dianhydride with potassium cyanate in DMF (dimethylformamide) under reflux conditions to form pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the aforementioned synthetic routes, ensuring precise control over reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxybenzamide groups can be oxidized to form corresponding carboxylic acids.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups within the pyrrolo[3,4-f]isoindole core.

  • Substitution: : Substitution reactions can occur at the hydroxy or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids from hydroxybenzamide groups.

  • Reduction: : Formation of reduced pyrrolo[3,4-f]isoindole derivatives.

  • Substitution: : Various substituted derivatives of the hydroxybenzamide groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of advanced materials, such as thermally stable poly(amide-ester-imide) (PAEI) nanocomposites.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyrrolo[3,4-f]isoindole core and the hydroxybenzamide groups. Similar compounds include other pyrrolo[3,4-f]isoindole derivatives and various benzamide derivatives. the presence of both the pyrrolo[3,4-f]isoindole core and hydroxybenzamide groups sets this compound apart, providing it with distinct chemical and biological properties.

Conclusion

N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide): is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

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Properties

IUPAC Name

4-hydroxy-N-[2-[(4-hydroxybenzoyl)amino]-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4O8/c29-13-5-1-11(2-6-13)19(31)25-27-21(33)15-9-17-18(10-16(15)22(27)34)24(36)28(23(17)35)26-20(32)12-3-7-14(30)8-4-12/h1-10,29-30H,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQXDNILBJAZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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